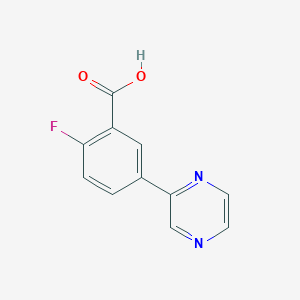

2-Fluoro-5-(pyrazin-2-yl)benzoic acid

Description

2-Fluoro-5-(pyrazin-2-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a pyrazine ring at the 5-position and a fluorine atom at the 2-position of the benzene core. This compound is structurally distinct due to the electron-withdrawing fluorine substituent and the nitrogen-rich pyrazine heterocycle, which confer unique electronic and steric properties.

Properties

IUPAC Name |

2-fluoro-5-pyrazin-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-9-2-1-7(5-8(9)11(15)16)10-6-13-3-4-14-10/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPMTQRHVYOJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=CN=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(pyrazin-2-yl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-fluorobenzoic acid and pyrazine.

Coupling Reaction: A coupling reaction is performed between 2-fluorobenzoic acid and pyrazine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(pyrazin-2-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazin-2-yl group.

Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

Amidation: Amines in the presence of coupling agents like DCC.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the pyrazin-2-yl group.

Reduction: Reduced derivatives of the pyrazin-2-yl group.

Esterification: Esters of this compound.

Amidation: Amides of this compound.

Scientific Research Applications

2-Fluoro-5-(pyrazin-2-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(pyrazin-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and pyrazin-2-yl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The fluorine atom and pyrazine ring critically influence the compound’s solubility, lipophilicity, and acidity compared to other benzoic acid derivatives. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Acidity : Fluorine and hydroxyl groups lower the pKa of benzoic acids, increasing their solubility in aqueous environments. The pyrazine ring may slightly reduce acidity compared to trifluoromethyl or hydroxyl substituents .

- Reactivity : The formyl group in 2-Fluoro-5-formylbenzoic acid enables nucleophilic additions, making it versatile for synthesizing derivatives, whereas the pyrazine ring in the target compound may facilitate π-π stacking or hydrogen bonding in biological targets .

Anticancer Activity

Derivatives of 2-fluoro-5-substituted benzoic acids, such as Tian et al.'s 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid , exhibit dual inhibition of PARP-1 and HDAC-1, key targets in BRCA-proficient cancers. The pyrazine analog’s nitrogen atoms may enhance binding to metalloenzymes like HDACs, though direct data for this compound are pending .

Antimicrobial Activity

Pyrazine-containing benzoic acid analogs (e.g., pyrazinamide derivatives) show improved activity against Mycobacterium tuberculosis (MIC = 50–100 µg/mL) compared to non-fluorinated analogs. The fluorine atom likely stabilizes the molecule against metabolic degradation .

Toxicity Profile

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids suggest that molecular connectivity indices (0JA, 1JA) and cross-factor JB influence acute toxicity (LD₅₀). The pyrazine and fluorine substituents in this compound may alter its toxicity profile compared to simpler derivatives like 5-fluoro-2-hydroxybenzoic acid .

Biological Activity

2-Fluoro-5-(pyrazin-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C11H9FN2O2

- Molecular Weight : 220.20 g/mol

- CAS Number : 63961164

The presence of the fluoro and pyrazinyl groups contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical for cellular function.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazine have shown promising results against multiple cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | K562 (CML) | TBD | Enzyme inhibition |

| This compound | A549 (Lung) | TBD | Receptor modulation |

Note: TBD indicates that specific IC50 values were not available in the reviewed literature.

Anti-inflammatory Properties

In addition to anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

-

Study on Antiproliferative Effects

A study investigated the antiproliferative effects of several benzoic acid derivatives, including this compound. Results indicated that this compound exhibited significant growth inhibition in various cancer cell lines, suggesting a potential role in cancer therapy."The compound demonstrated a dose-dependent inhibition of cell proliferation in K562 and A549 cell lines" .

-

In Silico Studies

Computational studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that modifications to the compound's structure could enhance its efficacy as an anticancer agent."Molecular docking simulations revealed favorable interactions with key protein targets" .

-

Synthesis and Biological Evaluation

A recent synthesis of related compounds highlighted the importance of structural modifications on biological activity. The synthesized derivatives were evaluated for their anticancer properties, with some exhibiting enhanced potency compared to the parent compound."Structural optimization led to compounds with improved IC50 values against several cancer cell lines" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.